molecular formula C8H9FN2O2 B11050466 N-ethyl-2-fluoro-4-nitroaniline

N-ethyl-2-fluoro-4-nitroaniline

Cat. No.: B11050466
M. Wt: 184.17 g/mol
InChI Key: PVYCNUABBWZGSN-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-4-nitroaniline (C₈H₈FN₃O₂, molecular weight: 213.17 g/mol) is a substituted aniline derivative featuring an ethyl group on the nitrogen atom, a fluorine substituent at the 2-position, and a nitro group at the 4-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing. The fluorine atom enhances electron-withdrawing effects, while the nitro group at the para position directs electrophilic substitution reactions. Its structural features contribute to moderate polarity and stability under standard conditions .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

N-ethyl-2-fluoro-4-nitroaniline

InChI

InChI=1S/C8H9FN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3

InChI Key

PVYCNUABBWZGSN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-fluoro-4-nitroaniline can be synthesized through a multi-step process. One common method involves the nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline, followed by the alkylation of the amino group with ethyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Complex Molecules

N-ethyl-2-fluoro-4-nitroaniline serves as a crucial starting material in the synthesis of various aromatic compounds. Its unique functional groups allow for diverse chemical transformations, including:

  • Nitration : The nitro group can be further modified to create more complex derivatives.
  • Amination : The aniline moiety can participate in coupling reactions to form azo compounds, which are useful in dye manufacturing.

Pharmaceutical Development

Research indicates that compounds similar to this compound exhibit potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that nitroanilines can possess significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents .
  • Anticancer Activity : Preliminary research suggests that derivatives of nitroanilines may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and modulating key signaling pathways .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry. Its ability to form complexes with transition metals like copper(II), nickel(II), and cobalt(II) has been explored for applications in catalysis and material science .

Activity TypeDescriptionReference
AntimicrobialExhibits significant antibacterial properties
AnticancerInduces apoptosis in cancer cell lines
CoordinationForms complexes with transition metals

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialConditionsYield (%)
NitrationAniline derivativeNitric acid, acetic anhydride83-94%
CouplingNitroaniline derivativesBasic conditionsVariable

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, suggesting potential for therapeutic development.

Case Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound demonstrated effective inhibition of growth, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity for certain proteins . These interactions can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares N-ethyl-2-fluoro-4-nitroaniline with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations: Halogen and Nitro Group Positioning
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Hazards/Precautions
This compound Ethyl (N), F (2), NO₂ (4) C₈H₈FN₃O₂ 213.17 Intermediate in organic synthesis Avoid inhalation (P261)
4-Chloro-N-ethyl-2-nitroaniline Ethyl (N), Cl (4), NO₂ (2) C₈H₈ClN₃O₂ 229.62 Dye manufacturing; higher lipophilicity Irritant; handle with gloves
4-Chloro-2-fluoro-5-nitroaniline Cl (4), F (2), NO₂ (5) C₆H₃ClFNO₂ 175.55 Fine chemical synthesis; meta-nitro effects Limited toxicity data available
4-Fluoro-2-nitroaniline F (4), NO₂ (2) C₆H₅FN₂O₂ 156.11 Photostability studies Acute toxicity (oral LD₅₀ > 300 mg/kg)

Key Observations :

  • Halogen Effects: Replacing fluorine with chlorine (e.g., 4-Chloro-N-ethyl-2-nitroaniline) increases molecular weight and lipophilicity, enhancing solubility in nonpolar solvents. Chlorine’s larger atomic radius may also introduce steric hindrance in reactions .
  • Nitro Group Position : Shifting the nitro group from para (4-position) to meta (5-position, as in 4-Chloro-2-fluoro-5-nitroaniline) alters electronic effects. Para-nitro groups exert stronger electron-withdrawing effects, directing electrophilic substitution to the ortho position, whereas meta-nitro groups reduce reactivity .
N-Substituent Variations
Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Ethyl C₈H₈FN₃O₂ 213.17 Balanced solubility and stability
N-Methyl-2-nitro-4-(trifluoromethyl)aniline Methyl C₉H₈F₃N₂O₂ 242.17 High thermal stability (up to 200°C)
N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline Diethyl C₁₂H₁₅FN₂O₂ 238.26 Photochromic applications

Key Observations :

  • Ethyl vs. Methyl-substituted analogs (e.g., N-Methyl-2-nitro-4-(trifluoromethyl)aniline) exhibit higher thermal stability due to reduced steric strain .
  • Diethyl Substituents : N,N-Diethyl derivatives (e.g., ) introduce additional electron-donating effects, which can counteract the electron-withdrawing nitro group, altering reactivity in nucleophilic aromatic substitution .
Trifluoromethyl and Other Functional Groups
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline CF₃ (4) C₉H₉F₃N₂O₂ 258.18 Agrochemical intermediates
2-Nitro-4-thiocyanatoaniline SCN (4) C₇H₅N₃O₂S 195.20 Polymer stabilizers

Key Observations :

  • Trifluoromethyl (CF₃) : The CF₃ group in N-Ethyl-2-nitro-4-(trifluoromethyl)aniline increases hydrophobicity and resistance to metabolic degradation, making it valuable in agrochemicals .
  • Thiocyanato (SCN) : Thiocyanato derivatives (e.g., ) exhibit radical scavenging properties, useful in stabilizing polymers against oxidative degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-2-fluoro-4-nitroaniline, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nitration and alkylation steps. For example, nitration of 2-fluoroaniline derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group at the para position . Subsequent N-ethylation via nucleophilic substitution (e.g., ethyl bromide in the presence of a base like K₂CO₃) requires careful temperature control (60–80°C) to avoid over-alkylation or decomposition . Yield optimization relies on monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The ethyl group shows a triplet (~1.2 ppm, CH₃) and quartet (~3.4 ppm, CH₂) . The aromatic protons exhibit splitting patterns influenced by the electron-withdrawing nitro and fluorine groups.
  • ¹⁹F NMR : A distinct singlet near -110 ppm confirms the fluorine substituent .
  • IR : Strong asymmetric NO₂ stretching bands at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
  • MS : Molecular ion [M+H]⁺ at m/z 213.1 (C₈H₁₀FN₂O₂) with fragmentation patterns indicating loss of NO₂ (46 amu) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : The nitro group (-NO₂) is a strong meta-director, while fluorine (-F) is ortho/para-directing. Computational studies (DFT) can model electron density distribution to predict regioselectivity. For example, in sulfonation, the meta position to -NO₂ may dominate, but steric hindrance from the ethyl group could shift reactivity . Experimental validation via X-ray crystallography or NOE NMR is critical to resolve contradictions .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal degradation pathways. Under acidic conditions, protonation of the amine group may lead to nitro reduction, forming hazardous intermediates. HPLC-UV/MS identifies degradation products like 2-fluoro-4-nitroaniline (loss of ethyl group) . Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .

Q. What role does this compound play as a precursor in heterocyclic synthesis?

  • Methodological Answer : The nitro group facilitates cyclization reactions. For instance, reduction with H₂/Pd-C yields 4-amino derivatives, which undergo condensation with ketones to form quinoxalines or benzimidazoles . Fluorine’s electron-withdrawing effect enhances electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized biaryl systems .

Data Analysis & Experimental Design

Q. How can contradictory solubility data in polar vs. non-polar solvents be reconciled?

  • Methodological Answer : Solubility discrepancies arise from crystal packing effects (e.g., polymorphism) and solvent polarity. Use Hansen solubility parameters (δD, δP, δH) to model interactions. Experimental validation via gravimetric analysis (saturation concentration in DMSO, ethanol, hexane) at 25°C clarifies trends .

Q. What strategies mitigate side reactions during catalytic reduction of the nitro group?

  • Methodological Answer : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) minimizes over-reduction to hydroxylamines. In situ FTIR monitors nitro group conversion, while chelating agents (e.g., EDTA) suppress metal catalyst poisoning .

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